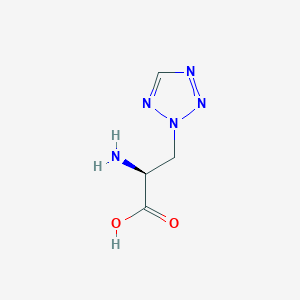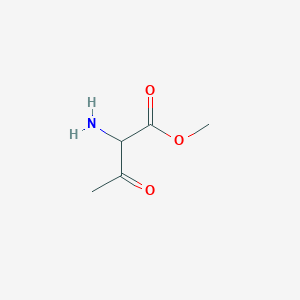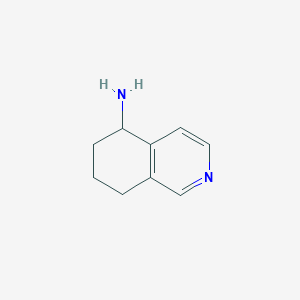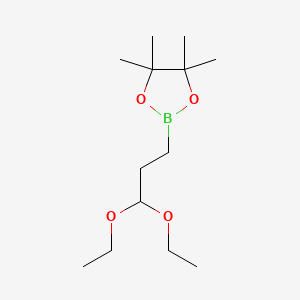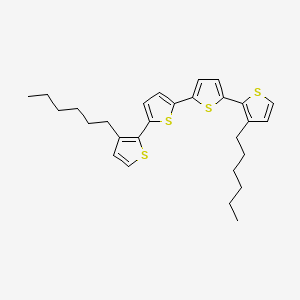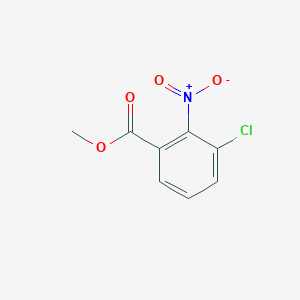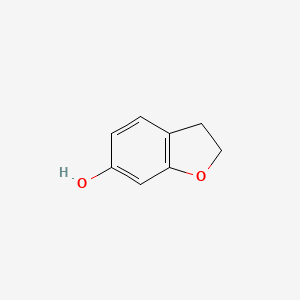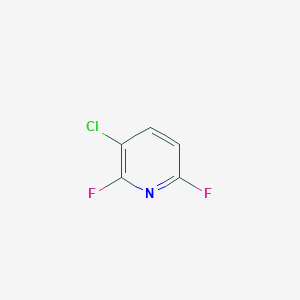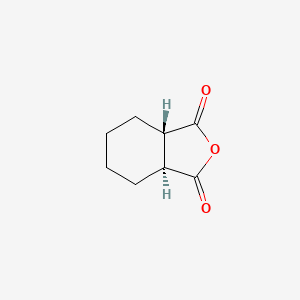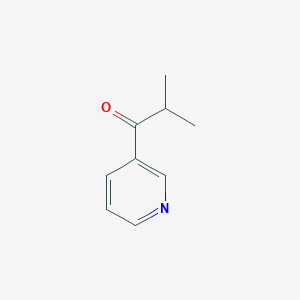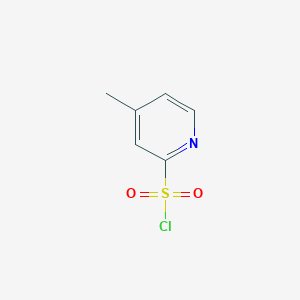![molecular formula C10H13Cl3Si B1590613 Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane CAS No. 81870-64-6](/img/no-structure.png)
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane is a chemical compound with the molecular formula C10H13Cl3Si . It is also known by other names, including (Chloromethyl)dichloromethylsilane and Chloromethylmethyldichlorosilane . The compound consists of a silicon atom bonded to two chlorine atoms, a methyl group, and a phenyl group.
Molecular Structure Analysis
The molecular structure of Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane includes a silicon atom (Si) bonded to two chlorine atoms (Cl), a methyl group (CH3), and a phenyl group (C6H5) .Physical and Chemical Properties Analysis
Remember to consult relevant scientific literature for more detailed information and specific references . 🧪🔬
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane,” but unfortunately, the available information does not provide a detailed analysis of its unique applications in various fields. The compound is mentioned as a chemical intermediate and for research use only , but specific applications are not detailed in the sources available.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane involves the reaction of 2-[(chloromethyl)phenyl]ethanol with chlorotrimethylsilane in the presence of a base to form the corresponding silyl ether. This silyl ether is then treated with hydrogen chloride gas to yield the final product.", "Starting Materials": ["2-[(chloromethyl)phenyl]ethanol", "chlorotrimethylsilane", "base", "hydrogen chloride gas"], "Reaction": ["Step 1: 2-[(chloromethyl)phenyl]ethanol is reacted with chlorotrimethylsilane in the presence of a base, such as triethylamine or pyridine, to form the corresponding silyl ether.", "Step 2: The silyl ether is then treated with hydrogen chloride gas to yield Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane." ] } | |
Numéro CAS |
81870-64-6 |
Nom du produit |
Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane |
Formule moléculaire |
C10H13Cl3Si |
Poids moléculaire |
267.6 g/mol |
Nom IUPAC |
dichloro-[2-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 |
Clé InChI |
NFMVYTPKEZAHLZ-UHFFFAOYSA-N |
SMILES |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
SMILES canonique |
C[Si](CCC1=CC=CC=C1CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



